molecular formula C6H14N2O2S B6234057 1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine CAS No. 1353897-60-5

1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine

Cat. No.: B6234057
CAS No.: 1353897-60-5
M. Wt: 178.3
InChI Key:
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Description

1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine is a compound characterized by a pyrrolidine ring substituted with a methanesulfonyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. Subsequent reaction with formaldehyde and ammonia or a suitable amine source can yield the methanamine derivative .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. This can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine is unique due to the combination of the pyrrolidine ring with both methanesulfonyl and methanamine groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

CAS No.

1353897-60-5

Molecular Formula

C6H14N2O2S

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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